D-N-Benzylserine Methyl Ester

Description

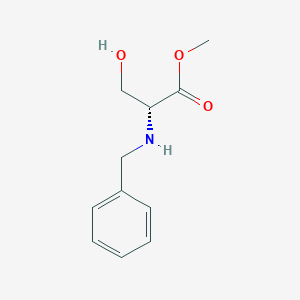

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-(benzylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZGWPPEZCREPP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453861 | |

| Record name | Methyl N-benzyl-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131110-76-4 | |

| Record name | Methyl N-benzyl-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to D-N-Benzylserine Methyl Ester (CAS: 131110-76-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-N-Benzylserine methyl ester, identified by the CAS number 131110-76-4, is a pivotal chiral building block in modern organic and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-serine, this compound offers a unique stereochemical scaffold that is instrumental in the asymmetric synthesis of a diverse array of complex molecules. Its strategic importance is most pronounced in the development of novel pharmaceuticals, particularly in the synthesis of modified peptides and beta-lactam antibiotics. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic and analytical methodologies, and its applications in drug discovery and development. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Chemical and Physical Properties

This compound, with the IUPAC name methyl (2R)-2-(benzylamino)-3-hydroxypropanoate, is a white to off-white solid. The presence of a chiral center at the α-carbon, a secondary amine, a primary alcohol, and a methyl ester functional group makes it a versatile intermediate for a wide range of chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 131110-76-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₃ | [3] |

| Molecular Weight | 209.24 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

| Boiling Point | 351.13 °C at 760 mmHg | [3] |

| Density | 1.15 g/cm³ | [3] |

| Refractive Index | 1.534 | [3] |

| Flash Point | 166.16 °C | [3] |

Synthesis and Chiral Integrity

The synthesis of enantiomerically pure this compound is a critical step in its application. While the synthesis of the racemic mixture is straightforward, obtaining the desired D-enantiomer with high enantiomeric excess requires either an enantioselective synthetic route or an efficient chiral resolution of the racemate.

General Synthesis of Racemic N-Benzyl-DL-serine Methyl Ester

A common and efficient method for the synthesis of the racemic compound involves a two-step process starting from DL-serine.

Step 1: Esterification of DL-Serine

The carboxylic acid of DL-serine is first protected as a methyl ester. This is typically achieved through Fischer-Speier esterification or by using a milder reagent like thionyl chloride in methanol.

Step 2: Reductive Amination

The resulting DL-serine methyl ester hydrochloride is then subjected to reductive amination with benzaldehyde. This reaction proceeds via the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the secondary amine using a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[1]

Enantioselective Synthesis and Chiral Resolution

Achieving high enantiopurity of the D-enantiomer can be approached in two primary ways:

-

Enantioselective Synthesis: This involves the use of chiral catalysts or auxiliaries to favor the formation of the D-enantiomer during the synthesis. While specific protocols for the direct enantioselective synthesis of this compound are not widely published, related methodologies for the enantioselective synthesis of α-amino acids can be adapted.[4]

-

Chiral Resolution: This is a more common approach where the racemic mixture of N-Benzyl-DL-serine methyl ester is separated into its constituent enantiomers. Common methods include:

-

Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[5] The desired D-enantiomer is then recovered by treatment with a base.

-

Enzymatic Kinetic Resolution: Lipases are often used in the kinetic resolution of racemic esters. The enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester (the desired D-enantiomer in this case) from the hydrolyzed acid of the L-enantiomer.[]

-

Chiral Column Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate the enantiomers. Polysaccharide-based CSPs are often effective for this purpose.[7][8]

-

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceutical applications. Two primary analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the physical separation and quantification of enantiomers.

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[7]

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable. A polysaccharide-based chiral stationary phase column is recommended for initial screening.[7]

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase for normal-phase chromatography. Modifiers such as trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can be added in small amounts (e.g., 0.1%) to improve peak shape.[7]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Detection: UV detection at a wavelength of 254 nm is suitable due to the presence of the benzyl group.[7]

-

Data Analysis: The enantiomeric excess (ee) is calculated from the integrated areas of the peaks corresponding to the D- and L-enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA), such as Mosher's acid, can be used to determine the enantiomeric excess without physical separation. The CSA forms diastereomeric complexes with the enantiomers, leading to distinct and quantifiable signals in the NMR spectrum.[7]

Experimental Protocol: Chiral NMR Analysis

-

Sample Preparation: Dissolve approximately 1-5 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]

-

Acquisition of Standard Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

-

Addition of Chiral Solvating Agent: Add a slight molar excess (approximately 1.1 to 1.2 equivalents) of a chiral solvating agent, such as (R)-Mosher's acid, to the NMR tube.[7]

-

Acquisition of Chiral Spectrum: Acquire a second ¹H NMR spectrum.

-

Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals of the diastereomeric complexes.

Spectroscopic Characterization

| Technique | Expected Signature |

| ¹H NMR | Aromatic protons (benzyl group): multiplet around 7.2-7.4 ppm. Methylene protons (benzyl group): singlet or AB quartet around 3.6-3.8 ppm. Methyl protons (ester): singlet around 3.7 ppm. α-proton (CH): multiplet around 3.3-3.5 ppm. β-protons (CH₂): diastereotopic protons, appearing as a multiplet around 3.6-3.8 ppm. Amine and hydroxyl protons: broad singlets, chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Carbonyl carbon (ester): ~172-175 ppm. Aromatic carbons: ~127-138 ppm. α-carbon: ~60 ppm. β-carbon (CH₂OH): ~63 ppm. Methylene carbon (benzyl): ~52 ppm. Methyl carbon (ester): ~52 ppm. |

| IR (Infrared Spectroscopy) | O-H stretch (alcohol): broad band around 3400 cm⁻¹. N-H stretch (secondary amine): medium band around 3300-3500 cm⁻¹. C=O stretch (ester): strong, sharp band around 1735-1750 cm⁻¹. C-O stretch (ester): strong band around 1150-1250 cm⁻¹. Aromatic C-H and C=C stretches: characteristic bands in the aromatic region. |

| Mass Spectrometry (MS) | The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 209 or 210, respectively. |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, primarily due to its defined stereochemistry.[14]

Synthesis of Modified Peptides

The incorporation of non-natural amino acids, such as D-amino acids, into peptides can significantly enhance their therapeutic properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life. The N-benzyl group can serve as a protecting group for the amine, which can be removed under specific conditions, while the methyl ester protects the carboxylic acid. This allows for the selective formation of peptide bonds. The presence of the hydroxyl group on the serine side chain also offers a site for further modification. Peptides containing C-terminal methyl esters can also be used as prodrugs, as they are targets for cleavage by endogenous esterases.[15][16][17][18]

Synthesis of Beta-Lactam Antibiotics

The beta-lactam ring is the core structural component of a major class of antibiotics, including penicillins and cephalosporins.[2] Chiral intermediates are crucial for the synthesis of enantiomerically pure beta-lactam antibiotics. This compound can serve as a precursor to chiral synthons used in the construction of the beta-lactam ring and its side chains. The stereochemistry of these side chains is often critical for the antibacterial activity and spectrum of the drug.[19]

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its utility in the development of modified peptides and beta-lactam antibiotics underscores its importance in modern drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, analytical characterization, and applications. The detailed protocols and workflows are intended to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective utilization of this important chemical entity.

References

- Supplementary data The 1H-NMR and 13C-NMR spectra were recorded on Varian Mercury VX (400 MHz) spectrometer (with operating freq - The Royal Society of Chemistry. (n.d.).

- The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (n.d.).

- A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. (2024, August 26). National Institutes of Health.

- This compound. (n.d.). MySkinRecipes.

- 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012, March 9). National Institutes of Health.

- Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. (2006, May 11). PubMed.

- Chiral resolution. (n.d.). Wikipedia.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PubMed Central.

- H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2025, August 9). ResearchGate.

- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. (n.d.). PubMed Central.

- EP2982662A1 - Method for chiral resolution and device therefor. (n.d.). Google Patents.

- Title: Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.

- Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. (n.d.). Journal of Advanced Pharmacy Education and Research.

- METHYL 3-(BENZYLAMINO)-2-METHYLPROPANOATE. (n.d.). gsrs.

- Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments.

- Synthesis and Applications of Synthetic Peptides. (2019, May 7). ResearchGate.

- Monocyclic beta-lactams and process for the preparation thereof. (n.d.). University of Notre Dame.

Sources

- 1. Cas 131110-76-4,Methyl (R)-2-(Benzylamino)-3-hydroxypropanoate | lookchem [lookchem.com]

- 2. (R)-Methyl 2-(benzylamino)-3-hydroxypropanoate [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP2982662A1 - Method for chiral resolution and device therefor - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. O-Benzyl-D-serine [myskinrecipes.com]

- 15. Unconventional approaches for chiral resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. japer.in [japer.in]

- 18. researchgate.net [researchgate.net]

- 19. jk-sci.com [jk-sci.com]

D-N-Benzylserine Methyl Ester molecular weight

An In-depth Technical Guide to D-N-Benzylserine Methyl Ester

Abstract

This compound is a pivotal chiral building block derived from the non-proteinogenic amino acid D-serine. Its unique trifunctional structure—comprising a secondary amine, a primary alcohol, and a methyl ester—makes it an exceptionally versatile intermediate in the field of synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies with mechanistic insights, robust analytical characterization techniques, and significant applications in drug discovery and development. It is intended as a resource for researchers, medicinal chemists, and process development scientists who utilize complex chiral intermediates to construct advanced molecular architectures.

Core Physicochemical Properties

This compound is valued for its specific stereochemistry and the orthogonal reactivity of its functional groups. The benzyl group provides steric bulk and lipophilicity while protecting the amine, and the methyl ester serves as a stable yet readily modifiable precursor to a carboxylic acid or other derivatives.

| Property | Data | Reference(s) |

| Molecular Weight | 209.24 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1][4][5] |

| CAS Number | 131110-76-4 | [1][6][7] |

| IUPAC Name | methyl (2R)-2-(benzylamino)-3-hydroxypropanoate | [7] |

| Synonyms | Bzl-D-Ser-OMe, (R)-Methyl 2-(benzylamino)-3-hydroxypropanoate | [7] |

| SMILES | O=C(OC)CO | [6] |

| Typical Purity | ≥95% | [1][4] |

| Storage Conditions | Long-term: Store in freezer (-20°C), sealed, dry, and dark.[6] |

Synthesis and Mechanistic Considerations

The most efficient and common synthesis of N-benzyl-D-serine methyl ester involves a two-stage process that begins with the readily available chiral precursor, D-serine.[8] This route is favored because it directly establishes the required functionalities without the need for complex protection-deprotection sequences that would be necessary if targeting the O-benzyl isomer.[8]

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Stage 1: Fischer-Speier Esterification of D-Serine

This initial step converts the carboxylic acid of D-serine into its methyl ester, yielding the hydrochloride salt which is convenient for handling and purification.

-

Reaction Setup: Suspend D-Serine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of serine) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via syringe over 30 minutes.

-

Mechanistic Insight: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol. This method avoids the use of large excesses of acid and is highly efficient.[2]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40°C) for 24-48 hours.[8] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting white solid, D-serine methyl ester hydrochloride, can be triturated with cold diethyl ether, filtered, and dried. It is often used in the next step without further purification.[9]

Stage 2: N-Benzylation via Reductive Amination

This step selectively forms the N-benzyl bond. Reductive amination is a robust method that proceeds through an intermediate imine (or iminium ion), which is then reduced.

-

Reaction Setup: Dissolve D-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add a mild base, like triethylamine (1.1 eq), to neutralize the hydrochloride salt and free the primary amine.

-

Imine Formation: Add benzaldehyde (1.0-1.1 eq) to the solution and stir for 1-2 hours at room temperature.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise.

-

Expert Insight: Sodium cyanoborohydride is a preferred reagent because it is mild enough to selectively reduce the protonated iminium ion without reducing the aldehyde, minimizing side reactions.[8] The reaction is typically run at a slightly acidic pH to ensure the imine is protonated and thus more electrophilic.

-

-

Workup and Purification: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified, typically by flash column chromatography on silica gel, to yield pure this compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. Expected signals include multiplets in the aromatic region (~7.2-7.4 ppm) for the benzyl protons, a singlet (~3.7 ppm) for the methyl ester protons, and characteristic signals for the diastereotopic protons of the -CH₂- group of the benzyl moiety and the serine backbone.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 210.25.

-

High-Performance Liquid Chromatography (HPLC): Both reverse-phase and chiral HPLC are used. Reverse-phase HPLC is employed to determine the chemical purity of the compound. Chiral HPLC is critical to confirm the enantiomeric excess (e.e.), ensuring that no significant racemization occurred during the synthesis.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the key functional groups, showing characteristic stretches for the O-H group (~3400 cm⁻¹), N-H group (~3300 cm⁻¹), the ester C=O group (~1740 cm⁻¹), and aromatic C=C bonds (~1600 cm⁻¹).

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the ability to selectively manipulate its three functional groups. It is primarily used in asymmetric synthesis to produce enantiomerically pure substances.[1]

Caption: Role as a key intermediate in synthesizing advanced molecules.

-

Peptide and Peptidomimetic Synthesis: After hydrolysis of the methyl ester to the free carboxylic acid, the resulting N-benzyl-D-serine can be incorporated into peptide chains. The D-configuration is often used to increase metabolic stability against proteases.[1]

-

Chiral Ligands and Catalysts: The hydroxyl and amine functionalities can be used to coordinate with metals, making derivatives of this compound useful in the synthesis of chiral ligands for asymmetric catalysis.

-

Synthesis of Bioactive Molecules: It serves as a precursor for various complex molecules. For instance, derivatives of N-benzyl-D-serine are investigated for their potential as enzyme inhibitors or receptor modulators.[10] The core structure is found in scaffolds for developing treatments for neurological disorders by modulating NMDA receptor activity.[11] The synthesis of enantiomerically pure α,β-diamino esters can be achieved from N,N-dibenzyl serine methyl ester, highlighting its utility in constructing complex amino acid derivatives.[12]

Conclusion

This compound is a foundational chiral intermediate whose value is defined by its stereochemical purity and the versatile reactivity of its functional groups. The synthetic route via esterification and subsequent reductive amination is both efficient and reliable, providing access to a high-purity material. Its application as a building block in the synthesis of complex pharmaceuticals, particularly in the areas of peptide chemistry and neuroscience, underscores its importance to the drug discovery and development pipeline. This guide provides the essential technical framework for the synthesis, analysis, and strategic application of this compound.

References

- MySkinRecipes. This compound.

- Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.

- CP Lab Safety. N-Benzyl-L-serine, methyl ester, min 95%, 1 gram.

- Pharmaffiliates. The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis.

- LookChem. Cas 106910-77-4,D-N-Benzylserine.

- PubChem. N-benzyl-d-serine methyl ester hydrochloride.

- Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

- PubMed. Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters.

- MySkinRecipes. This compound.

- J&K Scientific LLC. N-Benzyl-D-valine methyl ester hydrochloride | 210917-86-5.

- Chemdad. N-Benzyl-DL-serine Methyl Ester.

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Benzyl-DL-serine Methyl Ester Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [myskinrecipes.com]

- 6. 131110-76-4|this compound|BLD Pharm [bldpharm.com]

- 7. guidechem.com [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. D -Serine methyl ester 98 5874-57-7 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-N-Benzylserine Methyl Ester: Synthesis, Characterization, and Applications

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

D-N-Benzylserine methyl ester is a chiral amino acid derivative of significant interest to researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. Its unique structural architecture, featuring a protected amino group via benzylation and a protected carboxyl group as a methyl ester, renders it a valuable intermediate for the synthesis of complex, stereochemically defined molecules. The presence of the D-configuration at the alpha-carbon and a free hydroxyl group on the side chain provides a versatile scaffold for the construction of novel peptide and non-peptide-based therapeutic agents.

This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, detailed synthetic protocols, analytical characterization, and a discussion of its potential biological activities and applications. The content is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their research endeavors.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₅NO₃, possesses a well-defined three-dimensional structure that is crucial for its reactivity and biological interactions. The key structural features include a chiral center at the α-carbon in the D-configuration, a secondary amine with a benzyl protecting group, a methyl ester at the C-terminus, and a primary hydroxyl group on the side chain.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted or based on data from closely related compounds due to the limited availability of experimentally determined values in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₃ | , |

| Molecular Weight | 209.24 g/mol | |

| CAS Number | 131110-76-4 | |

| Appearance | White to off-white powder or oil | General observation for similar compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | , |

| Specific Rotation [α]D | Not experimentally reported. The L-isomer hydrochloride salt has a reported [α]D of +4 ± 2º (c=3 in MeOH). |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available amino acid, D-serine. The synthetic strategy involves the initial esterification of the carboxylic acid, followed by the N-benzylation of the amino group. This approach is favored as it avoids the need for amino group protection during the esterification step and allows for a direct and efficient introduction of the benzyl group.

Caption: Synthetic workflow for this compound.

Step 1: Esterification of D-Serine

The esterification of D-serine to its methyl ester is commonly performed using the Fischer-Speier esterification method, where methanol serves as both the solvent and the reagent, and a strong acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl), is employed. The use of thionyl chloride is particularly advantageous as it reacts with methanol to generate HCl in situ, driving the reaction to completion. The product is typically isolated as the hydrochloride salt, which is a stable, crystalline solid that can be easily handled in the subsequent step.[1]

Experimental Protocol: Synthesis of D-Serine Methyl Ester Hydrochloride

-

Suspend D-serine (1 equivalent) in anhydrous methanol (5-10 mL per gram of D-serine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield D-serine methyl ester hydrochloride.

Step 2: N-Benzylation via Reductive Amination

The N-benzylation of D-serine methyl ester is efficiently achieved through reductive amination. This one-pot reaction involves the formation of an intermediate imine (Schiff base) by reacting the primary amine of the amino acid ester with benzaldehyde, followed by the in situ reduction of the imine to the corresponding secondary amine using a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild, selective for imines over aldehydes, and does not require acidic conditions.[1]

Experimental Protocol: Synthesis of this compound

-

Dissolve D-serine methyl ester hydrochloride (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10-15 mL per gram of ester).

-

Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

-

Add benzaldehyde (1.0-1.1 equivalents) to the reaction mixture.

-

Stir for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

-

Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methoxy protons of the ester, and the protons of the serine backbone.

-

δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl ring.

-

δ 3.7-3.8 ppm (s, 3H): Methoxy protons of the methyl ester.

-

δ 3.6-3.9 ppm (m, 2H): Methylene protons of the benzyl group (CH₂-Ph).

-

δ 3.5-3.7 ppm (m, 2H): Methylene protons of the serine side chain (HO-CH₂-).

-

δ 3.3-3.4 ppm (m, 1H): Methine proton at the α-carbon.

-

δ 2.0-3.0 ppm (br s, 2H): Protons of the hydroxyl and amino groups (exchangeable with D₂O).

¹³C NMR (Predicted): The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

δ ~174 ppm: Carbonyl carbon of the methyl ester.

-

δ ~138 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~128-129 ppm: Aromatic carbons of the phenyl ring.

-

δ ~63 ppm: Methylene carbon of the serine side chain (HO-CH₂-).

-

δ ~60 ppm: Methine carbon at the α-carbon.

-

δ ~52 ppm: Methylene carbon of the benzyl group (CH₂-Ph).

-

δ ~51 ppm: Methoxy carbon of the methyl ester.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

-

Expected [M+H]⁺: 210.11 m/z

-

Expected [M+Na]⁺: 232.09 m/z

Common fragmentation patterns would involve the loss of the methoxy group, the benzyl group, and cleavage of the serine side chain.

Biological Activity and Applications in Drug Development

While this compound is primarily utilized as a chiral building block in organic synthesis, its potential biological activity is an area of growing interest.[2] Its structural similarity to the endogenous amino acid D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, suggests potential applications in neuroscience research.

The parent compound, N-Benzyl-D-serine, has been investigated for its potential as an enzyme inhibitor and as a precursor in the development of new drugs.[3] Furthermore, a study on benzylserine (the racemate) demonstrated its ability to inhibit the growth of breast cancer cells by disrupting intracellular amino acid homeostasis. Benzylserine was shown to block the activity of amino acid transporters LAT1 and ASCT2, leading to decreased uptake of essential amino acids like leucine and glutamine, which are crucial for cancer cell proliferation.

It is plausible that this compound could act as a prodrug of N-Benzyl-D-serine, with the methyl ester being hydrolyzed in vivo by esterases to release the active carboxylic acid. Alternatively, the ester itself may possess unique biological activities. Further research is warranted to elucidate the specific pharmacological profile of this compound.

Caption: Postulated mechanism of action via prodrug activation.

Conclusion and Future Directions

This compound is a valuable and versatile chiral intermediate with significant potential in the synthesis of complex molecules for drug discovery and development. This guide has provided a comprehensive overview of its chemical structure, properties, a detailed synthetic pathway, and a discussion of its potential biological relevance.

While the synthetic route is well-established in principle, the lack of publicly available, detailed experimental data for the D-isomer highlights an opportunity for further research and publication in this area. The full characterization of this compound, including experimental NMR and mass spectrometry data, as well as the determination of its specific rotation, would be a valuable contribution to the scientific community.

Furthermore, the exploration of the biological activity of this compound is a promising avenue for future investigation. Studies to determine its efficacy as an inhibitor of amino acid transporters, its potential as a prodrug, and its broader pharmacological profile could uncover novel therapeutic applications for this intriguing molecule.

References

- MySkinRecipes. This compound.

- PubChem. N-benzyl-d-serine methyl ester hydrochloride.

- Neta Scientific. ChemImpex O-Benzyl-L-serine methyl ester hydrochloride.

- LookChem. Cas 106910-77-4,D-N-Benzylserine.

- Wang, S., et al. (2018).

Sources

A Comprehensive Technical Guide to the Synthesis of D-N-Benzylserine Methyl Ester

Abstract

This in-depth technical guide provides a detailed exploration of the synthetic pathways for D-N-Benzylserine Methyl Ester, a chiral building block of significant interest to researchers, scientists, and professionals in drug development and medicinal chemistry.[1] The guide elucidates the strategic considerations for maintaining stereochemical integrity while navigating the key chemical transformations. Two primary, field-proven synthetic routes are presented, complete with detailed, step-by-step protocols, mechanistic insights, and quantitative data. Furthermore, this guide addresses critical aspects of purification and analytical characterization, including methods for assessing enantiomeric purity. Visual diagrams of the synthetic workflows are provided to enhance understanding. This document is intended to serve as a comprehensive resource, grounded in established chemical principles, to empower researchers in the successful and efficient synthesis of this valuable compound.

Introduction: Strategic Importance of this compound

This compound is a versatile chiral intermediate whose value lies in its trifunctional nature: a stereodefined amino group, a hydroxyl group, and a methyl ester. This arrangement provides a scaffold for the synthesis of a wide array of complex molecules, including beta-lactam antibiotics, modified peptides, and other biologically active compounds.[1] The presence of the D-serine backbone is particularly significant, as the incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation, a crucial attribute in drug design.

The N-benzyl group serves as a stable and reliable protecting group for the amine, readily removable under mild hydrogenolysis conditions. The methyl ester protects the carboxylic acid, allowing for selective reactions at the hydroxyl group or facilitating subsequent peptide coupling reactions. The successful synthesis of this compound hinges on a strategic approach to selectively modify the functional groups of D-serine while preserving the critical stereochemistry at the α-carbon.

Strategic Synthesis Planning: Two Validated Pathways

The synthesis of this compound can be efficiently accomplished via two principal pathways, the choice of which may depend on starting material availability, scale, and laboratory preferences. Both routes are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

-

Pathway A: Esterification Followed by N-Benzylation. This is often the more direct route, beginning with the protection of the carboxylic acid of D-serine as a methyl ester, followed by the introduction of the N-benzyl group via reductive amination.[2]

-

Pathway B: N-Benzylation Followed by Esterification. This alternative route involves the initial N-benzylation of D-serine, followed by the esterification of the carboxylic acid. This pathway can be advantageous in certain contexts but requires careful selection of esterification conditions to avoid side reactions.

The following sections will provide a detailed examination of each pathway, including the causality behind the experimental choices and comprehensive protocols.

Pathway A: Esterification of D-Serine and Subsequent N-Benzylation

This pathway is often preferred for its efficiency and the commercial availability of D-serine methyl ester hydrochloride. The overall transformation is visualized below.

Diagram: Synthetic Workflow for Pathway A

Caption: A streamlined workflow for the synthesis of this compound via Pathway A.

Stage 1: Esterification of D-Serine

The initial step involves the conversion of the carboxylic acid of D-serine to its corresponding methyl ester. A robust and widely used method is the reaction with thionyl chloride (SOCl₂) in methanol.

Mechanistic Insight: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl. The acidic conditions protonate the carboxyl group of D-serine, activating it towards nucleophilic attack by methanol. This method is highly effective and typically proceeds with high yield.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-serine (1 equivalent) in anhydrous methanol (5-10 mL per gram of D-serine).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 65 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting D-serine has been consumed (typically 3-5 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. The resulting white solid is D-serine methyl ester hydrochloride, which can be used in the next step without further purification after drying under vacuum.

Stage 2: Reductive Amination for N-Benzylation

The second stage involves the N-benzylation of the D-serine methyl ester hydrochloride via reductive amination with benzaldehyde. This reaction proceeds through the formation of an intermediate imine (or Schiff base), which is then reduced in situ to the secondary amine.

Mechanistic Insight: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation because it is mild enough to selectively reduce the protonated imine intermediate in the presence of the aldehyde, minimizing the reduction of benzaldehyde to benzyl alcohol.[3] A base, such as triethylamine, is added to neutralize the hydrochloride salt and facilitate imine formation.

-

Reaction Setup: Dissolve D-serine methyl ester hydrochloride (1 equivalent) in an anhydrous solvent such as methanol or dichloromethane (10-15 mL per gram).

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution to neutralize the hydrochloride.

-

Imine Formation: Add benzaldehyde (1.05 equivalents) to the mixture and stir at room temperature for 1-2 hours.

-

Reduction: Add sodium cyanoborohydride (1.2 equivalents) portion-wise to the reaction mixture. Stir at room temperature and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Work-up: Quench the reaction by the careful addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Pathway B: N-Benzylation of D-Serine and Subsequent Esterification

This alternative pathway first protects the amino group and then esterifies the carboxylic acid. This approach can be useful if N-benzyl-D-serine is the available starting material.

Diagram: Synthetic Workflow for Pathway B

Caption: A streamlined workflow for the synthesis of this compound via Pathway B.

Stage 1: N-Benzylation of D-Serine

This step involves the reductive amination of D-serine with benzaldehyde. Sodium borohydride (NaBH₄) is a common reducing agent for this transformation.

-

Reaction Setup: Dissolve D-serine (1 equivalent) in an aqueous solution of sodium hydroxide (1 M).

-

Imine Formation: Add benzaldehyde (1.1 equivalents) and stir at room temperature for 1-2 hours to form the Schiff base.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of sodium borohydride (1.5 equivalents) in a small amount of water, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up and Isolation: Quench the reaction by carefully adding 1 M HCl until the pH is neutral. Wash the aqueous layer with diethyl ether to remove unreacted benzaldehyde. Acidify the aqueous layer to a pH of approximately 5-6 with 1 M HCl. The product, N-benzyl-D-serine, should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[4]

Stage 2: Esterification of N-Benzyl-D-Serine

The final step is the esterification of the carboxylic acid. The thionyl chloride method described in Pathway A is also highly effective here.

-

Reaction Setup: Suspend N-benzyl-D-serine (1 equivalent) in an excess of anhydrous methanol at 0 °C.

-

Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by TLC.

-

Work-up: Remove the excess methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel if necessary.

Quantitative Data and Characterization

The following table summarizes typical yields and key physical properties for the intermediates and the final product.

| Compound | Synthesis Step | Typical Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |

| D-Serine Methyl Ester HCl | Esterification of D-Serine | >95 | 169-174 | C₄H₁₀ClNO₃ | 155.58 |

| N-Benzyl-D-Serine | Reductive Amination of D-Serine | 80-90 | 235-237 | C₁₀H₁₃NO₃ | 195.22 |

| This compound | Reductive Amination of Ester | 75-85 | N/A (Often an oil) | C₁₁H₁₅NO₃ | 209.24 |

| This compound | Esterification of N-Benzyl-D-Serine | >90 | N/A (Often an oil) | C₁₁H₁₅NO₃ | 209.24 |

Spectroscopic Data for this compound (C₁₁H₁₅NO₃)

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 7.25-7.40 (m, 5H, Ar-H)

-

δ 3.85 (d, 2H, -CH₂-Ph)

-

δ 3.75 (s, 3H, -OCH₃)

-

δ 3.65-3.75 (m, 2H, -CH₂-OH)

-

δ 3.40 (t, 1H, α-CH)

-

δ 2.50 (br s, 2H, -NH and -OH)

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 174.0 (C=O)

-

δ 138.5 (Ar-C)

-

δ 128.5 (Ar-CH)

-

δ 128.0 (Ar-CH)

-

δ 127.5 (Ar-CH)

-

δ 64.0 (α-CH)

-

δ 63.0 (-CH₂-OH)

-

δ 52.0 (-OCH₃)

-

δ 51.5 (-CH₂-Ph)

-

Maintaining Chiral Integrity: A Critical Consideration

Throughout the synthesis, maintaining the stereochemical integrity of the α-carbon is paramount. The reaction conditions outlined in the provided protocols are generally mild and not prone to causing significant racemization.

Key Self-Validating Systems:

-

Reaction Temperature: Both the esterification with thionyl chloride and the reductive amination are performed under conditions that do not typically lead to epimerization of the α-carbon.

-

Reagent Choice: The use of mild reducing agents like NaBH₃CN minimizes side reactions that could compromise chiral purity.

Assessing Enantiomeric Purity

Post-synthesis, it is crucial to verify the enantiomeric purity of the final product. Two primary methods are recommended for this purpose:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method that physically separates the enantiomers on a chiral stationary phase, allowing for accurate quantification of the enantiomeric excess (ee).[5]

-

¹H NMR with a Chiral Solvating Agent (CSA): The addition of a chiral solvating agent, such as Mosher's acid, can induce diastereomeric interactions that result in distinct, quantifiable signals for each enantiomer in the ¹H NMR spectrum.[5]

-

Column Selection: Choose a suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A typical mobile phase consists of a mixture of hexanes and isopropanol, with the exact ratio optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector. The enantiomeric excess is calculated from the integrated areas of the peaks corresponding to the D and L enantiomers.

Conclusion

The synthesis of this compound is a valuable process for medicinal chemists and drug development professionals. The two pathways detailed in this guide, esterification followed by N-benzylation and vice versa, offer reliable and efficient routes to this important chiral building block. By adhering to the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this compound while maintaining its critical stereochemical integrity. The inclusion of methods for assessing enantiomeric purity provides a complete framework for the production and validation of high-quality this compound for its diverse applications in the synthesis of novel therapeutic agents.

References

- MySkinRecipes. (n.d.). This compound.

- LookChem. (n.d.). Cas 106910-77-4, D-N-Benzylserine.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. O-BENZYL-L-SERINE METHYL ESTER HYDROCHLORIDE(19525-87-2) 1H NMR [m.chemicalbook.com]

- 3. L-Serine methyl ester hydrochloride(5680-80-8) 13C NMR spectrum [chemicalbook.com]

- 4. N-benzyl-d-serine methyl ester hydrochloride | C11H16ClNO3 | CID 11160929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of D-N-Benzylserine Methyl Ester in Modern Medicinal Chemistry: A Technical Guide

Abstract

D-N-Benzylserine methyl ester, a chiral derivative of the non-proteinogenic amino acid D-serine, has emerged as a cornerstone in the edifice of medicinal chemistry. Its unique structural attributes, featuring a stereochemically defined center, a reactive hydroxyl group, and orthogonally protected amino and carboxyl functionalities, render it an exceptionally versatile chiral building block. This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this compound in the development of complex pharmaceutical agents. We will delve into detailed experimental protocols, elucidate its role in the asymmetric synthesis of key therapeutic molecules, and discuss its potential in modulating biological pathways, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality and D-Serine Analogs in Drug Design

Chirality is a fundamental principle in drug design, as the stereochemistry of a molecule dictates its interaction with biological targets, profoundly influencing its efficacy and safety profile.[1][2] The use of enantiomerically pure starting materials is paramount in modern pharmaceutical synthesis to avoid the potential for off-target effects or reduced potency associated with racemic mixtures. D-amino acids and their derivatives, once considered biological rarities, are now recognized as crucial components of numerous bioactive molecules and play significant roles in various physiological processes.[3]

D-serine itself is a vital neuromodulator, acting as a co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, which is integral to synaptic plasticity, learning, and memory.[3] This inherent biological relevance has spurred significant interest in D-serine derivatives as potential therapeutic agents for neurological disorders.[3][4][5] this compound, as a protected and synthetically tractable form of D-serine, serves as a critical intermediate, enabling chemists to introduce this important chiral motif into a wide array of molecular scaffolds.[1][6] Its applications span from the synthesis of antiviral drugs and antibiotics to the development of novel enzyme inhibitors and neuroprotective agents.[6][7][8]

Synthesis and Characterization of this compound

The efficient and stereoretentive synthesis of this compound is a critical first step for its utilization in medicinal chemistry. The most common and logical approach involves a two-step sequence starting from D-serine: esterification of the carboxylic acid followed by N-benzylation of the resulting amino ester.[3]

Step 1: Esterification of D-Serine

The initial step is the conversion of D-serine to its methyl ester, typically isolated as the hydrochloride salt to enhance stability and ease of handling.[3][6] The Fischer-Speier esterification using thionyl chloride in methanol is a widely employed and effective method.[6]

-

Reaction Setup: Suspend D-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is D-serine methyl ester hydrochloride, which can be used in the next step without further purification.

Step 2: N-Benzylation via Reductive Amination

The introduction of the benzyl group onto the nitrogen atom is efficiently achieved through reductive amination.[3][6][9][10] This one-pot procedure involves the formation of an intermediate imine by reacting the D-serine methyl ester with benzaldehyde, which is then reduced in situ to the desired N-benzyl amine.[6][9] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents due to their selectivity for the imine over the aldehyde.[6][11]

-

Preparation of Free Base: Dissolve D-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol. Add triethylamine (1.1 equivalents) dropwise at 0°C and stir for 30 minutes to generate the free amine.

-

Imine Formation: To the reaction mixture, add benzaldehyde (1.1 equivalents) and stir at room temperature for 1-2 hours.

-

Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (1.2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction by the careful addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[6][12]

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the benzyl group (aromatic protons and benzylic CH₂), the serine backbone (α-H, β-CH₂), and the methyl ester (OCH₃). |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, and the carbons of the serine backbone. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₅NO₃. |

| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity.[13] |

Applications in Medicinal Chemistry

This compound serves as a versatile chiral precursor in the synthesis of a variety of biologically active molecules.

Synthesis of Chiral Amino Alcohols

Chiral amino alcohols are crucial structural motifs in many pharmaceuticals, including antivirals and beta-blockers.[14] this compound can be readily reduced to the corresponding chiral amino alcohol, N-benzyl-D-serinol.

-

Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2 equivalents) in anhydrous tetrahydrofuran (THF) and cool to 0°C.

-

Substrate Addition: Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the stirred LiAlH₄ suspension.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Work-up: Cool the reaction to 0°C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

-

Purification: Purify the product by flash column chromatography on silica gel.

Caption: Synthetic pathway from D-Serine to N-Benzyl-D-Serinol.

Precursor for β-Lactam Antibiotics

The β-lactam ring is the core structural feature of a major class of antibiotics, including penicillins and cephalosporins.[8][15] The synthesis of novel β-lactam derivatives often relies on the [2+2] cycloaddition of a ketene and an imine (the Staudinger synthesis).[16] Chiral amino acid derivatives like this compound can be transformed into chiral imines or ketenes, thereby enabling the asymmetric synthesis of β-lactams. The stereochemistry at the C3 and C4 positions of the β-lactam ring is critical for antibacterial activity and can be controlled by the chirality of the starting material.[16]

Caption: General scheme for β-lactam synthesis from this compound.

Intermediate in the Synthesis of Oseltamivir (Tamiflu®)

Oseltamivir is a widely used antiviral drug for the treatment of influenza.[17] While the commercial synthesis often starts from shikimic acid, alternative synthetic routes have been explored to circumvent reliance on this natural product.[17] Several of these routes utilize chiral pool starting materials, and D-serine derivatives have been investigated for this purpose.[7] The stereocenters of D-serine can be strategically employed to control the stereochemistry of the three contiguous chiral centers in the oseltamivir molecule. This compound can be converted into key intermediates, such as Garner's aldehyde, which then undergo further transformations to construct the cyclohexene core of oseltamivir.[7]

Development of Enzyme Inhibitors and Neuroprotective Agents

Given the role of D-serine in the central nervous system, there is considerable interest in developing its derivatives as modulators of neuronal function.[4][5] N-benzylated amino acid derivatives have been shown to exhibit inhibitory activity against various enzymes, including α-mannosidases.[7] While specific inhibitory data for this compound is not widely reported, its structural features make it a valuable scaffold for the synthesis of libraries of compounds to be screened for activity against targets such as serine proteases or other enzymes involved in neurological pathways. The benzyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration, a critical factor for CNS-acting drugs.[1]

Conclusion and Future Perspectives

This compound stands as a testament to the power of chiral building blocks in modern medicinal chemistry. Its straightforward synthesis from an inexpensive chiral starting material, coupled with its versatile reactivity, provides a reliable and efficient entry point to a diverse range of complex molecular architectures. From established applications in the synthesis of chiral amino alcohols and β-lactams to its potential in the development of novel antivirals and neuroprotective agents, the utility of this compound is vast and continues to expand. As our understanding of the biological roles of D-amino acids deepens, we can anticipate that this compound and its derivatives will play an increasingly important role in the discovery and development of the next generation of therapeutic agents.

References

- Vinković, V., et al. (2005). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. FULIR. [Link]

- ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for.... [Link]

- ResearchGate. (n.d.). IC 50 values of synthesized series of compounds with binding free.... [Link]

- Garner, P., & Park, J. M. (1993). 70. Organic Syntheses. [Link]

- Organic Chemistry Tutor. (n.d.).

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Organic Chemistry Portal. (n.d.).

- Chemistry Skills. (2023, March 16).

- Patel, R. N. (2017). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 22(11), 1838. [Link]

- Somfai, P. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]

- Donkor, M. K., et al. (2020). Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents. Journal of Medicinal Chemistry, 63(24), 15836-15855. [Link]

- Wang, D., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Neuroscience, 15, 723846. [Link]

- Lin, Y.-W. (2010). Study of Oseltamivir Synthesis from D-serine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. [Link]

- De Kimpe, N., et al. (2006). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. The Journal of Organic Chemistry, 71(11), 4347-4350. [Link]

- Wikipedia. (n.d.). Oseltamivir total synthesis. [Link]

- ResearchGate. (n.d.). Scheme 1 Retrosynthetic analysis of oseltamivir. [Link]

- ResearchGate. (n.d.). Application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals. [Link]

- Li, C., et al. (2026). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC-Ir(III) Complex. Organic Letters. [Link]

- Sebai, A. (2017). Preparation of methyl ester of L-serine.

- Google Patents. (n.d.). CN101735085A - Method for preparing D-serine by kinetic resolution.

- Google Patents. (n.d.). WO2009137916A1 - Processes and intermediates for the preparation of oseltamivir and analogs thereof.

- Al-Hourani, B. J. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Pharmaceuticals, 4(2), 307-352. [Link]

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). β-Lactam synthesis. [Link]

- Lambert, J. B., et al. (2025).

- Du, J., & Chu, C. K. (1998). Asymmetric synthesis of oxazolidine nucleosides and related chemistry. Nucleosides & Nucleotides, 17(1-3), 1-13. [Link]

- Bush, K. (1987). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. Journal of Enzyme Inhibition, 2(1), 1-13. [Link]

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Ye, Z., et al. (2010). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Journal of the American Chemical Society, 132(48), 17111-17113. [Link]

- ResearchGate. (n.d.). (PDF) L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. [Link]

- Baldwin, J. E., et al. (1987). beta-Lactam synthetase: a new biosynthetic enzyme.

- MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

- Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Biological Chemistry, 294(32), 12046-12055. [Link]

- Singh, G. S. (2004). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Medicinal Chemistry, 4(1), 49-66. [Link]

- Tugarinov, V., & Kay, L. E. (2004). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. Journal of the American Chemical Society, 126(42), 13813-13821. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. tdr.lib.ntu.edu.tw [tdr.lib.ntu.edu.tw]

- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. gctlc.org [gctlc.org]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. orgsyn.org [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Chiral Purity of D-N-Benzylserine Methyl Ester: Synthesis, Analysis, and Application

This guide provides an in-depth technical exploration of the synthesis, chiral purity analysis, and critical applications of D-N-Benzylserine Methyl Ester. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis where enantiomeric purity is a critical parameter for success.

The Imperative of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, chirality is a fundamental property that profoundly influences the biological activity of a drug.[1][2][3] Many drug molecules are chiral, meaning they exist as non-superimposable mirror images known as enantiomers.[2] These enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[1][4]

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established stringent guidelines for the development of chiral drugs, emphasizing the need to characterize each enantiomer.[2][5][6] This regulatory scrutiny stems from historical instances where one enantiomer was therapeutically active while the other was inactive or, in the worst cases, responsible for severe adverse effects.[5] Consequently, the development of single-enantiomer drugs has become the standard in the pharmaceutical industry, necessitating robust methods for the synthesis and analysis of chirally pure compounds.[2][7] this compound serves as a valuable chiral building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8] Its enantiomeric purity is therefore of paramount importance to ensure the stereochemical integrity of the final drug product.

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure this compound typically starts from the corresponding enantiopure D-serine. A common synthetic route involves the protection of the amino and carboxylic acid functional groups. One established method is the Fischer-Speier esterification, where the amino acid is treated with an alcohol (in this case, methanol) in the presence of an acid catalyst to form the methyl ester.[9][10] The N-benzylation can be achieved through various methods, such as reductive amination or direct alkylation with benzyl bromide.

It is crucial to employ synthetic methods that avoid racemization.[9][11] For instance, the choice of solvents and reaction conditions during esterification can significantly impact the enantiomeric excess of the final product.[11][12] The synthesis of related N,N-dibenzyl serine methyl ester has been described as a precursor for creating enantiomerically pure beta-amino and alpha,beta-diamino esters via an aziridinium intermediate.[13]

Below is a conceptual workflow for the synthesis of this compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. veranova.com [veranova.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijirset.com [ijirset.com]

- 6. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 7. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. air.unimi.it [air.unimi.it]

- 12. researchgate.net [researchgate.net]

- 13. Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to D-N-Benzylserine Methyl Ester: A Versatile Chiral Building Block in Modern Synthesis

Abstract

In the landscape of pharmaceutical development and complex molecule synthesis, the use of enantiomerically pure building blocks is not merely an advantage; it is a fundamental necessity. D-N-Benzylserine methyl ester has emerged as a pivotal chiral intermediate, offering a unique combination of a defined stereocenter, versatile protecting groups, and strategic reactivity. This guide provides an in-depth examination of its synthesis, characterization, and application. We will explore the causality behind established synthetic protocols, delve into the strategic manipulation of its protecting groups, and illustrate its role in the stereocontrolled construction of advanced molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Introduction: The Imperative of Chirality and the Role of this compound

The biological activity of a vast majority of pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers of the same molecule can exhibit dramatically different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery.[1][2] Chiral building blocks—small, enantiopure molecules—serve as foundational starting materials for constructing these complex targets, embedding stereochemical information at the outset of a synthetic sequence.

This compound (CAS No: 131110-76-4) is a derivative of the non-proteinogenic D-serine amino acid.[3][4] Its structure is distinguished by three key features that make it a powerful tool in asymmetric synthesis:

-

A Defined Stereocenter: The α-carbon possesses the (R)-configuration, providing a reliable source of chirality for subsequent transformations.

-

N-Benzyl Protection: The amine is protected by a benzyl (Bn) group, which is stable across a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation.[5][6]

-

Methyl Ester Protection: The carboxylic acid is protected as a methyl ester, which can be hydrolyzed under acidic or basic conditions.[7]

This combination of features allows for selective manipulation of the side-chain hydroxyl group and subsequent deprotection, making it a valuable intermediate for molecules like beta-lactam antibiotics, modified peptides, and other biologically active compounds.[3]

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₃[3] |

| Molecular Weight | 209.24 g/mol [3][8] |

| CAS Number | 131110-76-4[3][4] |

| Appearance | Typically an oil or low-melting solid |

| Chirality | (R)-configuration at the α-carbon |

Table 1: Physicochemical Properties of this compound.

Synthesis and Characterization of this compound

The most efficient and common synthesis of this compound begins with the commercially available D-serine methyl ester hydrochloride. The process involves a direct N-benzylation via reductive amination. This approach is favored over alternatives because it is a high-yielding, one-pot reaction that avoids harsh conditions that could lead to racemization.

Synthetic Workflow: Reductive Amination

The transformation from D-serine methyl ester to the N-benzylated product is a classic example of reductive amination. The reaction proceeds through the in-situ formation of an imine between the primary amine of the serine derivative and benzaldehyde, which is then immediately reduced by a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Detailed Experimental Protocol

Causality: This protocol uses D-serine methyl ester hydrochloride as the starting material. A base, such as triethylamine, is required to neutralize the hydrochloride salt and liberate the free amine, which is necessary for the initial reaction with benzaldehyde. Sodium cyanoborohydride is chosen as the reducing agent because it is selective for the iminium ion over the aldehyde, preventing the wasteful reduction of benzaldehyde to benzyl alcohol.

-

Reaction Setup: To a round-bottom flask, add D-serine methyl ester hydrochloride (1.0 eq). Dissolve it in an anhydrous solvent such as methanol (approx. 10 mL per gram of starting material).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred solution to neutralize the hydrochloride salt.

-

Imine Formation: Add benzaldehyde (1.05 eq) to the reaction mixture. Allow the mixture to stir at 0 °C for 20-30 minutes.

-

Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in methanol. Add this solution dropwise to the main reaction flask, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding water. Reduce the volume of methanol using a rotary evaporator. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extraction & Drying: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.

Characterization Data

Full characterization is essential to confirm the structure and purity of the synthesized product.

-

¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are expected for the methyl ester protons (~3.7 ppm), the benzylic CH₂ protons (~3.8-4.0 ppm, as a multiplet), the serine backbone protons (CH and CH₂OH), and the aromatic protons of the benzyl group (~7.2-7.4 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals corresponding to the ester carbonyl carbon (~174 ppm), aromatic carbons (127-139 ppm), and the aliphatic carbons of the serine backbone and benzyl group.

-